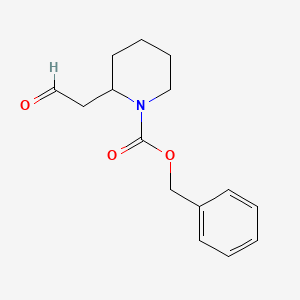
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Descripción general
Descripción
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate (BOPC) is a synthetic compound that has been widely used in the laboratory for a variety of applications. BOPC has been used to synthesize a variety of compounds, as well as to study the mechanisms of action and biochemical and physiological effects of compounds. BOPC has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for use in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives
Research has highlighted the synthesis of new piperidine substituted benzothiazole derivatives, demonstrating the compound's utility in creating biologically active molecules with antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021). Another study detailed the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluated their efficacy as inhibitors, showcasing the compound's potential in medicinal chemistry (Picard, Baston, Reichert, & Hartmann, 2000).
Catalytic Applications
A notable application involves the use of a gold(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes, leading to the efficient synthesis of various heterocyclic compounds, including piperidine derivatives (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006). This highlights the compound's role in facilitating complex chemical transformations.
Biological and Pharmacological Research
Antimicrobial Activity
Studies have synthesized N-substituted derivatives of certain piperidine compounds, showing moderate to significant antibacterial activity, underscoring the compound's potential in developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Enzyme Inhibition
Another research focus is on enzyme inhibition, where synthesized piperidine derivatives have been evaluated for their inhibitory activity against specific enzymes, suggesting potential therapeutic applications (Catalano, Carocci, Corbo, Franchini, Muraglia, Scilimati, De Bellis, De Luca, Camerino, Sinicropi, & Tortorella, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPNBAJRZTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



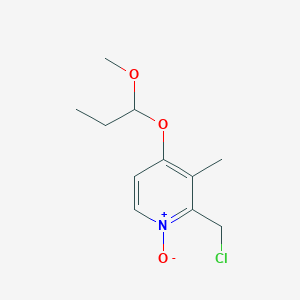

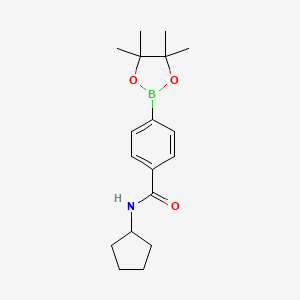
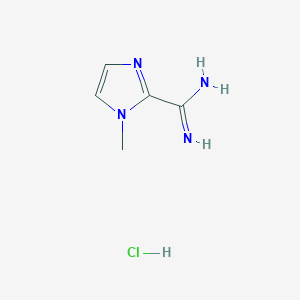
![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
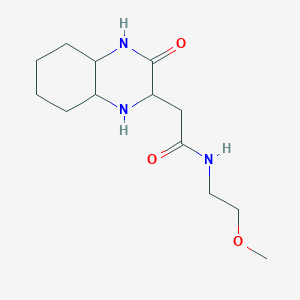
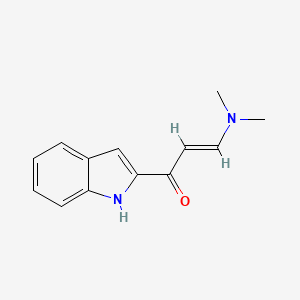
![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)
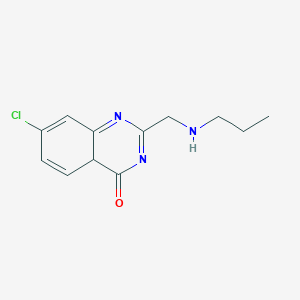

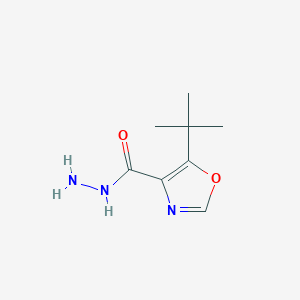
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)
